N,N'-双(4-氯苄基)磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

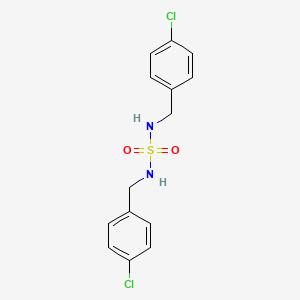

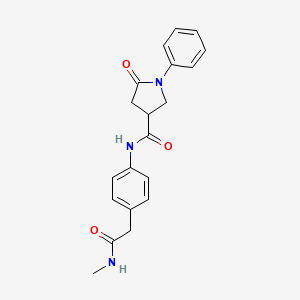

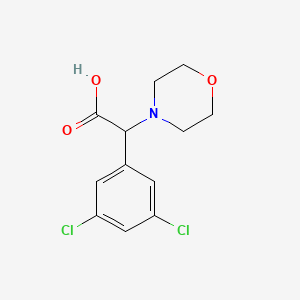

“N,N’-bis(4-chlorobenzyl)sulfamide” is a chemical compound with the molecular formula C14H14Cl2N2O2S . It is a type of sulfamide, a class of compounds that have been used in a range of applications from medicinal chemistry to anion-binding catalysis .

Synthesis Analysis

The synthesis of unsymmetrical sulfamides, including “N,N’-bis(4-chlorobenzyl)sulfamide”, has been achieved via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides .Molecular Structure Analysis

The molecular structure of “N,N’-bis(4-chlorobenzyl)sulfamide” consists of two 4-chlorobenzyl groups attached to a sulfamide (SO2NH2) group . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography or computational methods.Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(4-chlorobenzyl)sulfamide” include its molecular weight, which is 345.24 . Other properties such as melting point, boiling point, and density would need to be determined experimentally.科学研究应用

Enantiomeric Composition Analysis

N,N'-bis(4-chlorobenzyl)sulfamide has been utilized in studies related to the determination of enantiomeric composition of samples. Multivariate regression models using spectral data have been developed to predict the enantiomeric composition of N,N'-bis(4-chlorobenzyl)sulfamide and other compounds (Fakayode, Busch, & Busch, 2006).

Inhibition of Carbonic Anhydrase Isozymes

Research has demonstrated the potential of N,N'-bis(4-chlorobenzyl)sulfamide derivatives as inhibitors of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes, including regulation of pH and ion transport (Winum et al., 2003). This property has implications in the design of novel antitumor therapies, particularly for hypoxic tumors (Winum, Vullo, Casini, Montero, Scozzafava, & Supuran, 2003).

Synthesis and Characterization of Novel Sulfamides

The synthesis of novel sulfamides from various amines, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, has been a subject of research. These sulfamides have been explored for their carbonic anhydrase inhibitory effects, presenting potential therapeutic applications (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).

Therapeutic Potential as Enzyme Inhibitors

Sulfamide-based inhibitors, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, have been designed for various enzymes like carbonic anhydrases and proteases. These compounds exhibit significant biological activities and therapeutic potential due to their ability to bind effectively to the active site of target enzymes (Winum, Scozzafava, Montero, & Supuran, 2006).

Application in Histamine Receptor Antagonism

N,N'-bis(4-chlorobenzyl)sulfamide derivatives have been synthesized and identified as potent and selective histamine H3 receptor antagonists. This finding is significant in the context of developing treatments for disorders associated with the histamine H3 receptor (Tozer et al., 1999).

属性

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPQPFGZQOHNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(4-chlorobenzyl)sulfamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)

![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)

![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)

![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)